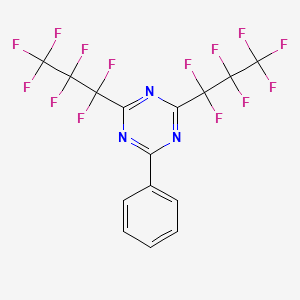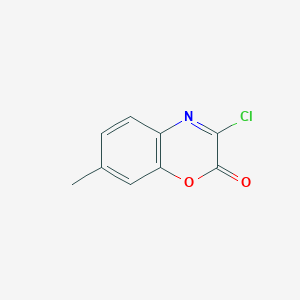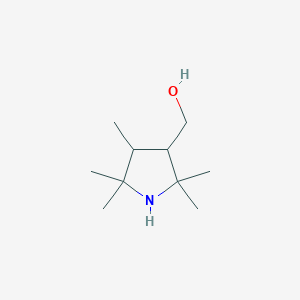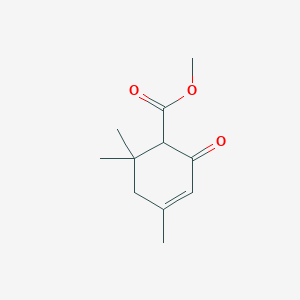![molecular formula C30H54 B14439660 4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-71-5](/img/structure/B14439660.png)
4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) is a compound that belongs to the class of bicyclic molecules. These molecules feature two joined rings, which can be either carbocyclic or heterocyclic. The bicyclo[2.2.2]octane scaffold is known for its stability and unique structural properties, making it an interesting subject for various scientific studies .
Métodos De Preparación
The synthesis of 4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) involves several steps. One common method includes the alkylation of bicyclo[2.2.2]octane derivatives. The reaction conditions typically involve the use of strong bases and alkyl halides. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups using nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Chemistry: It is used as a structural motif in the design of new molecules with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic molecules with biological targets.
Medicine: Its stability and unique structure make it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or unique mechanical characteristics
Mecanismo De Acción
The mechanism of action of 4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various molecular pathways, depending on the functional groups attached to the bicyclic scaffold. The compound’s stability and rigidity allow it to fit into specific molecular sites, potentially altering the activity of enzymes or receptors .
Comparación Con Compuestos Similares
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter bridgehead carbon distance and higher reactivity.
Cubane: Noted for its similarity to benzene in terms of body diagonal distance but less stable under certain conditions.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties
These comparisons highlight the unique properties of 4,4’-Diheptyl-1,1’-bi(bicyclo[22
Propiedades
Número CAS |
80060-71-5 |
|---|---|
Fórmula molecular |
C30H54 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
1-heptyl-4-(4-heptyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-27-15-21-29(22-16-27,23-17-27)30-24-18-28(19-25-30,20-26-30)14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
HFJDGNICFQTAEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



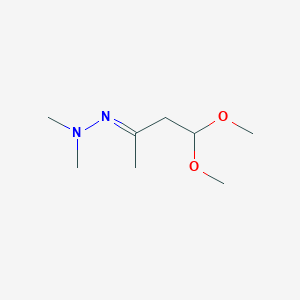
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
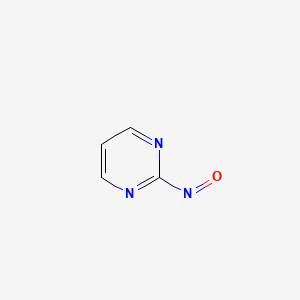
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
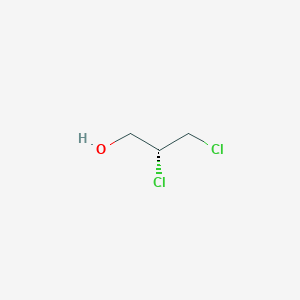

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)

